molecular formula CClF3OS B14519721 Chloro(difluoro)methanesulfinyl fluoride CAS No. 63177-65-1

Chloro(difluoro)methanesulfinyl fluoride

Cat. No.: B14519721
CAS No.: 63177-65-1
M. Wt: 152.52 g/mol
InChI Key: ZENLXCSQPNHECU-UHFFFAOYSA-N
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Description

Chloro(difluoro)methanesulfinyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfinyl fluoride group attached to a chloro(difluoro)methane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chloro(difluoro)methanesulfinyl fluoride typically involves the reaction of chloro(difluoro)methane with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CHClF2+SO2F2CHClF2SO2F\text{CHClF}_2 + \text{SO}_2\text{F}_2 \rightarrow \text{CHClF}_2\text{SO}_2\text{F} CHClF2​+SO2​F2​→CHClF2​SO2​F

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and involves the use of specialized equipment to handle the reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions

Chloro(difluoro)methanesulfinyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The sulfinyl fluoride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions may yield various sulfonyl derivatives.

Scientific Research Applications

Chloro(difluoro)methanesulfinyl fluoride has a wide range of applications in scientific research, including:

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluorides.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of chloro(difluoro)methanesulfinyl fluoride involves the interaction of the sulfinyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to chloro(difluoro)methanesulfinyl fluoride include:

    Methanesulfonyl fluoride: A simpler sulfonyl fluoride with a single methyl group.

    Trifluoromethanesulfonyl fluoride: A sulfonyl fluoride with three fluorine atoms attached to the carbon.

    Chloromethanesulfonyl fluoride: A sulfonyl fluoride with a chlorine atom attached to the carbon.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical properties. This combination of halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

63177-65-1

Molecular Formula

CClF3OS

Molecular Weight

152.52 g/mol

IUPAC Name

chloro(difluoro)methanesulfinyl fluoride

InChI

InChI=1S/CClF3OS/c2-1(3,4)7(5)6

InChI Key

ZENLXCSQPNHECU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(S(=O)F)Cl

Origin of Product

United States

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